
3(2H)-Pyridazinone, 6-(dimethylamino)-2-(4-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a dimethylamino group at the 6-position and an iodophenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted pyridazinones.
科学研究应用
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of pyridazine derivatives with biological targets.
作用机制
The mechanism of action of 6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to cross biological membranes, while the iodophenyl group can facilitate binding to hydrophobic pockets in proteins. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
相似化合物的比较
Similar Compounds
- 6-(4-Methylphenyl)pyridazin-3-ylhydrazine
- 6-(4-Benzylphenyl)pyridazin-3-ylhydrazine
- 6-(4-Cyclohexylphenyl)pyridazin-3-ylhydrazine
Uniqueness
6-(Dimethylamino)-2-(4-iodophenyl)pyridazin-3(2H)-one is unique due to the presence of both the dimethylamino and iodophenyl groups, which confer distinct chemical and biological properties. The dimethylamino group enhances solubility and membrane permeability, while the iodophenyl group provides a site for further functionalization and potential radiolabeling for imaging studies.
属性
CAS 编号 |
61442-17-9 |
|---|---|
分子式 |
C12H12IN3O |
分子量 |
341.15 g/mol |
IUPAC 名称 |
6-(dimethylamino)-2-(4-iodophenyl)pyridazin-3-one |
InChI |
InChI=1S/C12H12IN3O/c1-15(2)11-7-8-12(17)16(14-11)10-5-3-9(13)4-6-10/h3-8H,1-2H3 |
InChI 键 |
IXMPCNZHAPUVBC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


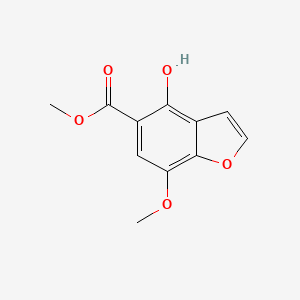
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
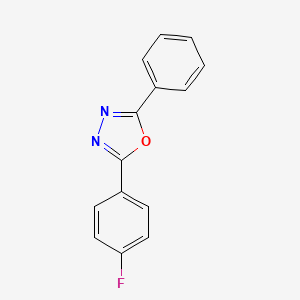
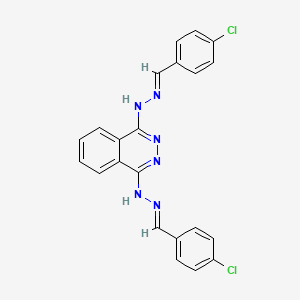
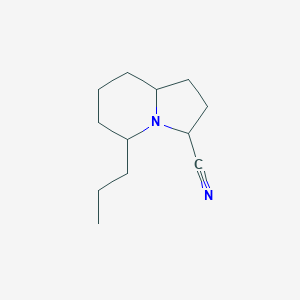
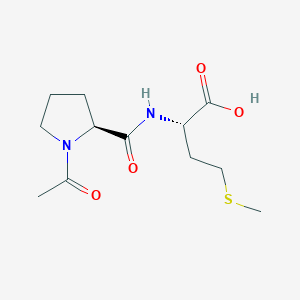
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)
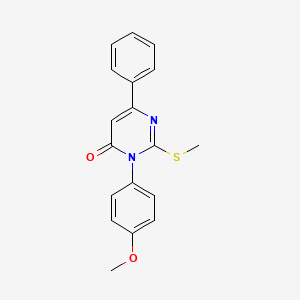
![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)
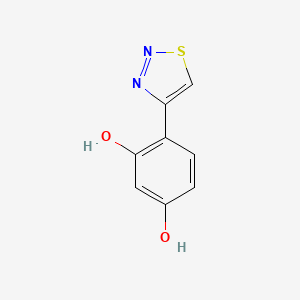
![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)
![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)
